Rel-ethyl (1R,3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylate
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Overview
Description
Rel-ethyl (1R,3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylate is a chemical compound with a unique structure that includes a cyclopentane ring substituted with a fluoro and hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (1R,3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Fluorination: Introduction of the fluoro group at the 3-position of the cyclopentane ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydroxylation: Introduction of the hydroxy group at the 4-position using a hydroxylating agent like osmium tetroxide (OsO4) followed by reduction.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (1R,3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Rel-ethyl (1R,3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-ethyl (1R,3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate
- Rel-methyl (1R,3R,4R)-4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexane-1-carboxylate
Uniqueness
Rel-ethyl (1R,3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylate is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13FO3 |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
ethyl (1R,3R,4R)-3-fluoro-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H13FO3/c1-2-12-8(11)5-3-6(9)7(10)4-5/h5-7,10H,2-4H2,1H3/t5-,6+,7+/m0/s1 |
InChI Key |
PHPKYVMNQYISJH-RRKCRQDMSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]([C@@H](C1)F)O |
Canonical SMILES |
CCOC(=O)C1CC(C(C1)F)O |
Origin of Product |
United States |
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